Scutellarinmethylester

Übersicht

Beschreibung

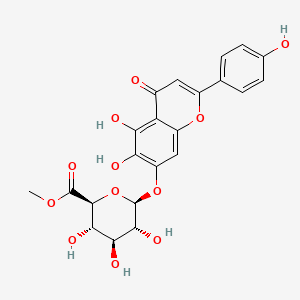

Scutellarin methyl ester is a component of breviscapine . It is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .

Synthesis Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Molecular Structure Analysis

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .Chemical Reactions Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Physical And Chemical Properties Analysis

Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .Wissenschaftliche Forschungsanwendungen

Kardiovaskuläre Therapeutika

Scutellarinmethylester wurde in großem Umfang zur Behandlung von Herz-Kreislauf-Erkrankungen wie Schlaganfall, Angina pectoris, zerebrale Thrombose und koronare Herzkrankheit eingesetzt. Zu seinen pharmakologischen Wirkungen gehören die Verbesserung der Herzfunktion, der Schutz vor Myokardischämie-Reperfusionsschäden und die Steigerung des koronaren Blutflusses .

Krebsbehandlung

Forschungen haben gezeigt, dass this compound immunogene Zelltod (ICD) in hepatozellulärem Karzinom (HCC) induzieren kann, was auf sein Potenzial in der HCC-Immuntherapie hindeutet. Darüber hinaus wurde festgestellt, dass es die Expression von BIRC5 reduziert, die Hemmung der Apoptose in Gliomzellen umkehrt und anti-gliomatöse Wirkungen ausübt .

Neuroprotektion

This compound wird zur Behandlung von Hirnischämie eingesetzt und wurde auf seine neuroprotektiven Wirkungen untersucht. Obwohl sein genauer Wirkmechanismus noch nicht vollständig geklärt ist, wird vermutet, dass er mehrere Wege umfasst, darunter entzündungshemmende und antioxidative Wirkungen .

Traditionelle Chinesische Medizin

In der Traditionellen Chinesischen Medizin werden Scutellarin-reiche Extrakte für Heilmittel gegen Herz-Kreislauf- und neurodegenerative Erkrankungen sowie Diabetes verwendet. Dies wird der breiten Palette von Aktivitäten von Scutellarin zugeschrieben, wie z. B. entzündungshemmende, antioxidative, kardioprotektive, antidiabetische, neuroprotektive, krebshemmende und antimikrobielle Wirkungen .

Wirkmechanismus

Scutellarin methylester, also known as Scutellarin methyl ester, is a flavonoid compound with a wide range of pharmacological activities. It is widely used in the treatment of various diseases, including cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and more .

Target of Action

Scutellarin methylester primarily targets the AMPK-α-mediated insulin signaling pathway . It also interacts with the JAK2/STAT3 signaling pathway . These pathways play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

Scutellarin methylester interacts with its targets by activating the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 . It also activates the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Scutellarin methylester affects several biochemical pathways. It upregulates the CXCR4 signaling pathway via the modulation of NF-κB/p65 . It also influences the JAK2/STAT3 signaling pathway . These pathways have downstream effects on various biological processes, including inflammation, apoptosis, and oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of Scutellarin methylester has been well characterized. After a single oral dose, the plasma concentrations of Scutellarin and its aglycone, scutellarein, were found to be significantly higher in female rats than in male ones . The compound’s ADME properties impact its bioavailability, with analyses revealing Scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively .

Result of Action

Scutellarin methylester has been shown to have various molecular and cellular effects. It can inhibit the growth of glioma, as well as the proliferation and migration of glioma cells . It also promotes the polarization of M2 microglia and their expression of neurotrophic factors .

Action Environment

The action of Scutellarin methylester can be influenced by environmental factors. Acidic conditions, for instance, contribute to the stabilization of Scutellarin in solution . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of its environment.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, Scutellarin methylester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Cellular Effects

Scutellarin methylester exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarin methylester has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, Scutellarin methylester has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Scutellarin methylester involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Scutellarin methylester binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . Scutellarin methylester also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutellarin methylester have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that Scutellarin methylester maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of Scutellarin methylester may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .

Dosage Effects in Animal Models

The effects of Scutellarin methylester vary with different dosages in animal models. At low to moderate doses, Scutellarin methylester exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Scutellarin methylester plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Scutellarin methylester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . Scutellarin methylester also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Scutellarin methylester is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . Scutellarin methylester has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of Scutellarin methylester plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, Scutellarin methylester can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of Scutellarin methylester .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

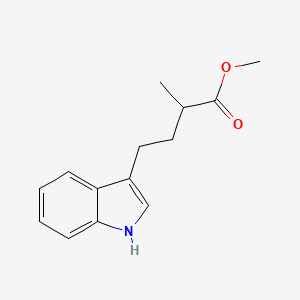

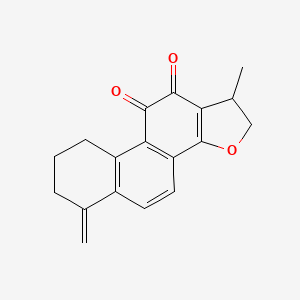

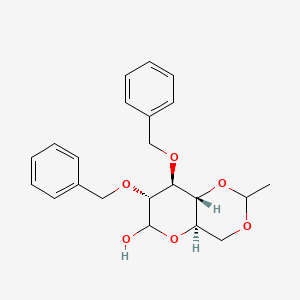

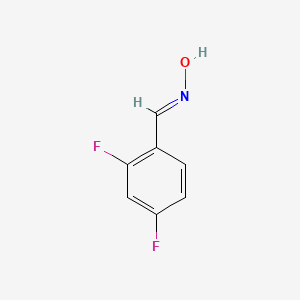

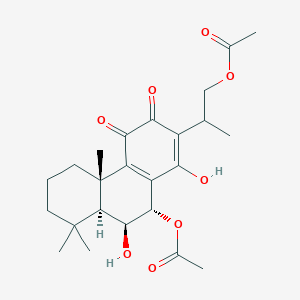

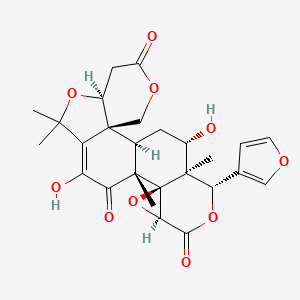

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)